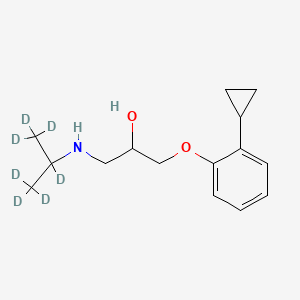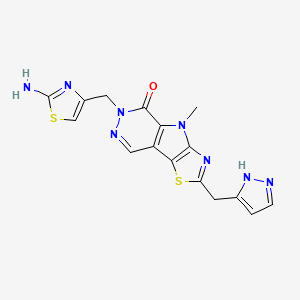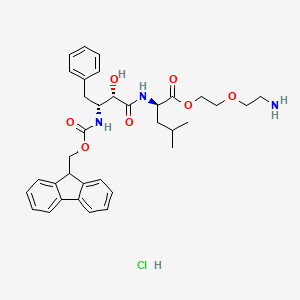
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is a chemical compound that consists of an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase, combined with a proteolysis-targeting chimera (PROTAC) linker. This compound is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are molecular tools for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Formation of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The PROTAC linker is attached to the IAP ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification and Crystallization: The compound is purified through industrial-scale chromatography and crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.
Aplicaciones Científicas De Investigación
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation mechanisms and developing new chemical probes.
Biology: Employed in cellular studies to investigate the role of specific proteins in apoptosis and other cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, particularly in cancer research.
Industry: Utilized in the development of new drugs and therapeutic agents through targeted protein degradation.
Mecanismo De Acción
The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, leading to efficient protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
cIAP1 Ligand-Linker Conjugates 33 (Hydrochloride): Another compound targeting the E3 ubiquitin ligase with a similar mechanism of action.
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Compounds targeting the VHL E3 ligase for protein degradation.
MDM2 Ligand-Linker Conjugates: Compounds targeting the MDM2 E3 ligase for protein degradation.
Uniqueness
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is unique due to its specific targeting of the cIAP1 E3 ubiquitin ligase, making it a valuable tool for studying and manipulating protein degradation pathways. Its design allows for precise control over protein degradation, which is crucial for both basic research and therapeutic applications .
Propiedades
Fórmula molecular |
C35H44ClN3O7 |
|---|---|
Peso molecular |
654.2 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31-,32+;/m1./s1 |
Clave InChI |
ODXVAVBHPLBADB-REWMPJQUSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
SMILES canónico |
CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)

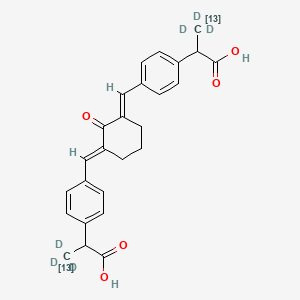
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
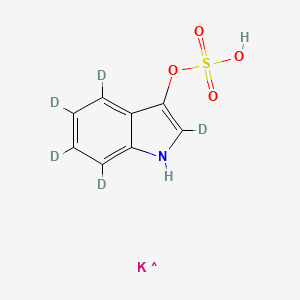

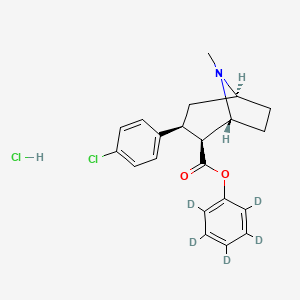
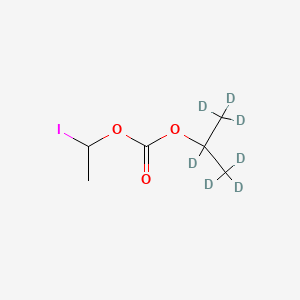

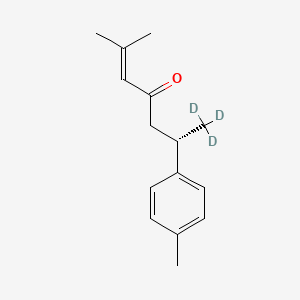
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
